molecular formula C32H24N8O2 B11604088 2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione

2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B11604088
M. Wt: 552.6 g/mol
InChI Key: XPGBIHMJATYPFT-UHFFFAOYSA-N
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Description

2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHYLPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE is a complex organic compound that features benzotriazole and aniline moieties Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHYLPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE typically involves the reaction of benzotriazole with aniline derivatives under specific conditions. The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or electron-withdrawing group, an anion precursor, and a radical precursor . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as samarium diiodide (SmI2) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHYLPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The benzotriazole and aniline moieties can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Solvents such as dichloromethane (DCM) and dimethylformamide (DMF) are often employed to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce hydroquinone derivatives.

Mechanism of Action

The mechanism of action of 2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHYLPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE involves its interaction with molecular targets and pathways in biological systems. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . These interactions can modulate the activity of target proteins and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,6-BIS[(3-METHYLPHENYL)AMINO]CYCLOHEXA-2,5-DIENE-1,4-DIONE is unique due to its combination of benzotriazole and aniline moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C32H24N8O2

Molecular Weight

552.6 g/mol

IUPAC Name

2,5-bis(benzotriazol-1-yl)-3,6-bis(3-methylanilino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H24N8O2/c1-19-9-7-11-21(17-19)33-27-29(39-25-15-5-3-13-23(25)35-37-39)32(42)28(34-22-12-8-10-20(2)18-22)30(31(27)41)40-26-16-6-4-14-24(26)36-38-40/h3-18,33-34H,1-2H3

InChI Key

XPGBIHMJATYPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC(=C5)C)N6C7=CC=CC=C7N=N6

Origin of Product

United States

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